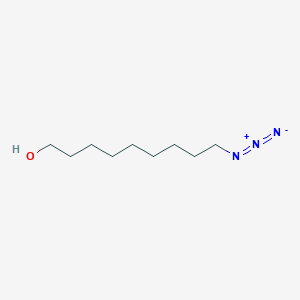

9-Azido-1-nonanol

Description

Significance of Azide (B81097) Functionality in Contemporary Organic Synthesis

The azide functional group (-N₃) has become an indispensable tool in the hands of synthetic chemists. nottingham.ac.uk Its unique electronic structure and reactivity profile allow it to participate in a wide array of chemical transformations, making it a valuable component in the synthesis of numerous important molecules. wiley.comrsc.org

Organic azides are stable and versatile precursors for the synthesis of a wide variety of nitrogen-containing compounds. nih.govresearchgate.net They can be readily reduced to primary amines, providing a reliable alternative to other synthetic methods. wikipedia.orgmasterorganicchemistry.com This transformation is particularly useful in the synthesis of complex molecules where direct amination might be challenging. Furthermore, azides can undergo various rearrangements and cycloaddition reactions to form a plethora of heterocyclic compounds, which are prevalent in pharmaceuticals and biologically active molecules. wiley.comnih.gov For instance, the thermal or photochemical decomposition of azides can generate highly reactive nitrene intermediates, which can then participate in a range of C-H insertion and cyclization reactions to create new carbon-nitrogen bonds. wikipedia.orgmdpi.com

The azide group is a key player in the field of bioorthogonal chemistry, a set of chemical reactions that can occur inside of living systems without interfering with native biochemical processes. cas.orgacs.org The most prominent example is the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." cas.orgbuffalo.edu This reaction is exceptionally efficient and specific, allowing for the rapid and reliable joining of molecular fragments. mdpi.com The azide's stability and lack of reactivity towards most biological functional groups make it an ideal "handle" for tagging and modifying biomolecules. nih.gov A significant advancement in this area is the development of strain-promoted azide-alkyne cycloaddition (SPAAC), which proceeds without the need for a toxic copper catalyst, further expanding the applications of azides in living cells. cas.orgacs.org

In multi-step syntheses of complex molecules, it is often necessary to temporarily block or "protect" a reactive functional group to prevent it from undergoing unwanted reactions. The azide group serves as an effective protecting group for primary amines. It is stable under a wide range of reaction conditions, including those used in peptide synthesis and carbohydrate chemistry. The azide can be selectively introduced and later converted to the primary amine under mild conditions, such as reduction with phosphines (the Staudinger reaction) or catalytic hydrogenation, without affecting other sensitive functionalities within the molecule. wikipedia.orgmdpi.com

Azides as Pivotal Components in Bioorthogonal Ligation Chemistries (e.g., Click Chemistry)

Multifaceted Research Potential of Bifunctional Azido (B1232118) Alcohols, Specifically 9-Azido-1-nonanol

Bifunctional molecules, containing two distinct reactive sites, offer significant advantages in chemical synthesis by allowing for sequential or orthogonal chemical modifications. This compound, which incorporates both an azide and a hydroxyl group at opposite ends of a nine-carbon aliphatic chain, is a prime example of such a versatile building block.

The presence of the terminal azide group allows for its participation in the full range of reactions characteristic of azides, including click chemistry, Staudinger ligation, and reduction to a primary amine. Simultaneously, the terminal hydroxyl group can be oxidized, esterified, or converted into a leaving group for nucleophilic substitution reactions. This dual functionality enables the synthesis of a wide array of complex molecules with precise control over their architecture.

For example, the azide moiety of this compound can be "clicked" onto a molecule containing an alkyne, while the hydroxyl group remains available for subsequent transformations. This strategy is widely employed in materials science for the surface functionalization of polymers and nanoparticles, and in medicinal chemistry for the development of targeted drug delivery systems. The long, flexible nonane (B91170) chain provides a spacer arm, which can be crucial for optimizing the biological activity or material properties of the final construct.

The synthesis of this compound itself is typically achieved from a corresponding diol or bromo-alcohol precursor. For instance, 9-bromo-1-nonanol (B138564) can be treated with sodium azide to introduce the azide functionality. sfdchinachem.com

The table below summarizes some of the key properties of this compound and its precursors.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Features |

| This compound | C₉H₁₉N₃O | 185.27 | Contains both an azide and a hydroxyl group, making it a bifunctional linker. |

| 1,9-Nonanediol | C₉H₂₀O₂ | 160.25 | A common precursor with two hydroxyl groups. nih.gov |

| 9-Bromo-1-nonanol | C₉H₁₉BrO | 223.15 | An intermediate where one hydroxyl group is replaced by a bromine atom, facilitating nucleophilic substitution with azide. |

In essence, this compound represents a powerful synthetic tool, bridging the worlds of azide chemistry and long-chain alcohol chemistry. Its unique bifunctional nature opens up a vast landscape of research possibilities, from the development of novel biomaterials and therapeutics to the construction of complex molecular architectures.

Structure

3D Structure

Properties

IUPAC Name |

9-azidononan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19N3O/c10-12-11-8-6-4-2-1-3-5-7-9-13/h13H,1-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IGMDLSJNBAFUCK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCCCN=[N+]=[N-])CCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H19N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 9 Azido 1 Nonanol

Reductive Transformations of the Azide (B81097) Functionality

The azide group of 9-azido-1-nonanol can be selectively reduced to a primary amine, a crucial transformation for introducing nitrogen-containing functionalities.

The Staudinger reduction is a mild and efficient method for converting organic azides, such as this compound, into primary amines. alfa-chemistry.comwikipedia.orgorganic-chemistry.org This two-step reaction is initiated by the treatment of the azide with a phosphine (B1218219), typically triphenylphosphine (B44618) or tributylphosphine. wikipedia.org

The reaction mechanism involves the nucleophilic attack of the phosphine on the terminal nitrogen atom of the azide, which leads to the formation of a phosphazide (B1677712) intermediate. wikipedia.orgorganic-chemistry.orgtutorchase.com This intermediate then undergoes a four-membered ring transition state, releasing dinitrogen gas to form an iminophosphorane. alfa-chemistry.comwikipedia.org Subsequent hydrolysis of the iminophosphorane yields the primary amine and a phosphine oxide byproduct, such as triphenylphosphine oxide. wikipedia.orgtutorchase.com

The Staudinger reaction is highly regarded for its mild conditions and high yields. alfa-chemistry.comorganicchemistrytutor.com It is particularly useful when other reducible functional groups, such as double bonds, aldehydes, or ketones, are present in the molecule, as it avoids the use of harsh reducing agents like metal hydrides or catalytic hydrogenation that could affect these groups. organicchemistrytutor.com

Key Features of the Staudinger Reduction:

Reactants : Organic azide, trialkyl- or triarylphosphine. alfa-chemistry.com

Products : Primary amine, phosphine oxide. alfa-chemistry.comwikipedia.org

Reaction Type : Formation of a nitrogen-phosphorus bond followed by hydrolysis. alfa-chemistry.com

While this compound itself is not an azido (B1232118) ketone, the principles of chemoselective reduction are highly relevant when considering its derivatives or more complex molecules containing both azide and ketone functionalities. The challenge lies in selectively reducing one group without affecting the other. arkat-usa.org

Several strategies have been developed to achieve this selectivity:

Reduction of the Azide Group : Tin(II) chloride has proven to be an effective reagent for the selective reduction of α-azido ketones to α-amino ketones. arkat-usa.org To prevent the common side reaction of intermolecular condensation and subsequent dehydrogenation to form pyrazines, the resulting α-amino ketone is often immediately protected, for instance, with a Boc group. arkat-usa.org While chromium(II) acetate (B1210297) can also be used, it may lead to lower yields due to a competing deazidation reaction. arkat-usa.org Other methods for azide reduction in the presence of other functional groups include the use of D-glucose and KOH in water, which offers a green and rapid protocol. rsc.orgresearchgate.net

Reduction of the Carbonyl Group : The selective reduction of a ketone in the presence of an azide can be achieved through phosphazide formation. By treating the azido ketone with a phosphine like di(tert-butyl)(4-(dimethylamino)phenyl)phosphine (Amphos), a stable phosphazide is formed, effectively protecting the azide group. rsc.org This allows for the subsequent hydrogenation of the ketone using a catalyst like Pd/C without reducing the azide. rsc.orgrsc.org

These chemoselective strategies are crucial for the synthesis of complex molecules where precise control over reactive functional groups is necessary. mdpi.comnih.gov

Staudinger Reduction to Primary Amines

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC, "Click Chemistry")

The azide functionality of this compound makes it an ideal participant in the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry." organic-chemistry.orgnih.gov

The CuAAC reaction facilitates the formation of a stable 1,4-disubstituted 1,2,3-triazole ring by reacting an azide, such as this compound, with a terminal alkyne. uio.noaatbio.com This reaction is known for its high efficiency, specificity, and biocompatibility. organic-chemistry.orgnih.gov

The reaction is typically catalyzed by a copper(I) species, which can be generated in situ from a copper(II) salt like copper(II) sulfate (B86663) with a reducing agent such as sodium ascorbate. organic-chemistry.orgacs.org The use of a copper(I) catalyst ensures the regioselective formation of the 1,4-isomer, in contrast to the thermal Huisgen 1,3-dipolar cycloaddition which often yields a mixture of 1,4- and 1,5-regioisomers. organic-chemistry.org

The versatility of the CuAAC reaction allows for the conjugation of this compound to a wide array of alkyne-containing molecules, making it a valuable tool in materials science, medicinal chemistry, and bioconjugation. nih.govuio.no

Table 1: Examples of CuAAC Reactions

| Azide | Alkyne | Catalyst System | Product |

| Benzyl (B1604629) azide | Phenylacetylene | [Cu((E-C6H4)2BIAN)(PPh3)2][NO3] | 1-Benzyl-4-phenyl-1H-1,2,3-triazole |

| 1-Azidonaphthalene | 1-Hexyne | [Cu((E-C6H4)2BIAN)(PPh3)2][NO3] | 1-(Naphthalen-1-yl)-4-butyl-1H-1,2,3-triazole |

| 3-Nitrophenyl azide | Propargyl alcohol | [Cu((E-C6H4)2BIAN)(PPh3)2][NO3] | (1-(3-Nitrophenyl)-1H-1,2,3-triazol-4-yl)methanol |

| Data sourced from comparative studies on catalyst efficiency. mdpi.com |

The mechanism of the CuAAC reaction is generally understood to proceed through a stepwise process involving copper acetylide intermediates. aatbio.comnih.gov The catalytic cycle is believed to involve one or more copper centers. acs.orgnih.gov While initially thought to involve a single copper center, kinetic studies and computational models suggest that dinuclear or even polynuclear copper species may be the active catalysts. acs.orgcsic.es

The generally accepted mechanism involves the following key steps:

Formation of a Copper-Acetylide Intermediate : The terminal alkyne reacts with the copper(I) catalyst to form a copper-acetylide complex. aatbio.com

Coordination of the Azide : The azide coordinates to the copper center. uio.no

Cycloaddition : A stepwise or concerted cycloaddition occurs, leading to a six-membered copper-triazolide intermediate. uio.no

Protonolysis : The intermediate is protonated, releasing the 1,4-disubstituted triazole product and regenerating the active copper(I) catalyst. uio.no

The scope of the CuAAC reaction is vast due to its tolerance of a wide range of functional groups and its ability to proceed under mild, often aqueous, conditions. organic-chemistry.org This robustness has made it a premier ligation strategy in chemical biology and materials science. nih.govuio.no

Formation of 1,2,3-Triazole Linkages from this compound

Derivatizations and Transformations of the Primary Hydroxyl Group

The primary hydroxyl group of this compound provides another site for chemical modification, enabling the synthesis of a variety of derivatives.

The hydroxyl group can undergo typical reactions of primary alcohols, such as:

Esterification : Reaction with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form esters.

Etherification : Conversion into ethers through reactions like the Williamson ether synthesis.

Oxidation : Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.

Conversion to a Leaving Group : Transformation into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions.

A particularly useful transformation is the conversion of the hydroxyl group into other functional handles for bioconjugation. For example, it can be converted to an azide or a thiol group. nih.gov This allows for the creation of bifunctional linkers with two distinct reactive groups for orthogonal conjugation strategies.

Esterification and Acylation Reactions

The terminal hydroxyl group of this compound readily participates in esterification and acylation reactions. These transformations are fundamental for converting the alcohol into a less polar ester functional group, often serving as a key step in the synthesis of more complex molecules.

One of the most common methods for this conversion is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of an acid catalyst, such as concentrated sulfuric acid or p-toluenesulfonic acid. chemguide.co.ukcsic.es This reversible reaction typically requires the removal of water to drive it towards the ester product.

Alternatively, for more rapid and irreversible reactions, acylating agents like acyl chlorides or acid anhydrides can be used. chemguide.co.uk The reaction of this compound with an acyl chloride, for example, proceeds vigorously at room temperature to yield the corresponding ester and hydrogen chloride gas. chemguide.co.uk This method is particularly useful when dealing with sensitive substrates or when high yields are critical. The long alkyl chain of this compound does not significantly hinder these reactions, which are effective for a wide range of fatty acids and alcohols. csic.es

These reactions are summarized in the table below:

Table 1: Common Esterification and Acylation Reactions for this compound| Reaction Type | Reagents | Catalyst/Conditions | Products |

|---|---|---|---|

| Fischer Esterification | Carboxylic Acid (R-COOH) | Acid Catalyst (e.g., H₂SO₄), Heat | Ester (R-COO-(CH₂)₉-N₃), Water |

| Acylation with Acyl Chloride | Acyl Chloride (R-COCl) | Room Temperature or with a base (e.g., Pyridine) | Ester (R-COO-(CH₂)₉-N₃), HCl |

| Acylation with Acid Anhydride | Acid Anhydride ((R-CO)₂O) | Heat or Acid/Base Catalyst | Ester (R-COO-(CH₂)₉-N₃), Carboxylic Acid |

Strategic Derivatization for Enhanced Analytical Detection

Chemical derivatization is a strategy used to modify a molecule to improve its detection and analysis by instrumental methods. science.gov For this compound, derivatization primarily targets the hydroxyl group to enhance its response in mass spectrometry and spectroscopic techniques.

In techniques like electrospray ionization mass spectrometry (ESI-MS), the efficiency of ionization is crucial for detection sensitivity. researchgate.net Neutral molecules like alcohols often exhibit poor ionization. Derivatization can introduce a permanently charged or easily ionizable group, significantly enhancing the signal. ddtjournal.complos.org

A common strategy involves reacting the hydroxyl group with a derivatizing agent that contains a quaternary ammonium (B1175870) or pyridinium (B92312) group, such as Girard's Reagent T (GT). mdpi.comnih.gov This introduces a fixed positive charge, making the derivative highly responsive in positive-ion mode ESI-MS. Another widely used reagent is dansyl chloride, which reacts with alcohols to form a sulfonate ester. ddtjournal.com The tertiary amine group on the dansyl moiety is readily protonated, improving ionization efficiency. ddtjournal.com Such derivatization not only boosts sensitivity but can also improve chromatographic separation on reversed-phase columns. ddtjournal.com

Table 2: Derivatization Reagents for Enhanced MS Detection of Alcohols

| Reagent | Functional Group Targeted | Ionizable Group Introduced | Benefit |

|---|---|---|---|

| Girard's Reagent T (GT) | Hydroxyl (after conversion to carboxylic acid or direct coupling) | Quaternary Ammonium (Permanent Positive Charge) | Significant enhancement in positive-ion ESI-MS. mdpi.comnih.gov |

| Dansyl Chloride (Dns-Cl) | Hydroxyl | Tertiary Amine (Readily Protonated) | Improved ionization efficiency and hydrophobicity for better chromatographic separation. ddtjournal.com |

| Isonicotinoyl Azide (NA) | Hydroxyl | Pyridyl Group (Readily Protonated) | Used for derivatization of hydroxysteroids, applicable to other alcohols. ddtjournal.com |

For detection by UV-Visible or fluorescence spectroscopy, a chromophore (a light-absorbing group) or a fluorophore (a fluorescent group) can be attached to this compound. nih.govrsc.org This is typically achieved by forming an ester linkage between the alcohol and a carboxylic acid that contains a chromophoric or fluorogenic moiety.

For instance, carboxylic acid derivatives of coumarin (B35378) or rhodamine can be coupled with this compound to create fluorescent esters. nih.govacs.org Similarly, reagents like 4-chloro-7-nitro-2,1,3-benzoxadiazole (NBD-Cl) can be used to create derivatives that are both colored and fluorescent, enabling chromogenic and fluorogenic detection. mdpi.com The introduction of such groups allows for highly sensitive quantification and imaging applications in biological contexts. researchgate.net

Improving Ionization Efficiency for Mass Spectrometry

Rearrangement and Cleavage Reactions Involving the Azido Group

The azide functional group is an energy-rich moiety that can undergo a variety of unique transformations, most notably rearrangement reactions that lead to the formation of new carbon-nitrogen bonds, as well as fragmentation reactions.

Curtius Rearrangement of Acyl Azides

The Curtius rearrangement is a thermal or photochemical decomposition of an acyl azide to an isocyanate, with the loss of nitrogen gas. wikipedia.orgmasterorganicchemistry.com This reaction is a powerful method for converting carboxylic acids into primary amines, ureas, or carbamates with one fewer carbon atom. nih.govnih.gov

Since this compound is an alkyl azide, it cannot directly undergo the Curtius rearrangement. However, it can be converted into a suitable substrate through a two-step sequence:

Oxidation: The primary alcohol is first oxidized to the corresponding carboxylic acid, 9-azidononanoic acid.

Acyl Azide Formation: The resulting carboxylic acid is then converted to an acyl azide, 9-azidononanoyl azide. This can be done by reacting the acid with reagents like diphenylphosphoryl azide (DPPA) or by converting the acid to an acid chloride followed by reaction with sodium azide. wikipedia.orgrsc.org

Once the acyl azide is formed, heating induces the rearrangement to an isocyanate. This versatile intermediate can then be trapped with various nucleophiles. nih.gov For example, reaction with water yields a primary amine (after decarboxylation of an intermediate carbamic acid), while reaction with an alcohol yields a stable carbamate. masterorganicchemistry.com A key feature of the Curtius rearrangement is that the migration of the alkyl group occurs with complete retention of its stereochemistry. nih.govnih.gov

Schmidt Reaction and Related C-H/C-C Bond Cleavage Mechanisms

The Schmidt reaction is an acid-catalyzed reaction of an azide with an electrophile, typically a carbonyl compound, tertiary alcohol, or alkene. wikipedia.orgorganic-chemistry.org While the classic Schmidt reaction uses hydrazoic acid, alkyl azides can also participate in similar transformations, particularly in the presence of strong Lewis or protic acids. nih.govresearchgate.net

In a potential intermolecular Schmidt reaction, this compound could react with a ketone in the presence of an acid. The reaction would proceed via nucleophilic addition of the azide to the protonated carbonyl, followed by a rearrangement that expels nitrogen gas to form a new C-N bond, ultimately yielding a substituted amide. wikipedia.org

The azido group can also facilitate C-C bond cleavage under certain conditions. For example, α-azido ketones are known to undergo cleavage reactions. While not a direct reaction of this compound itself, if the alcohol were oxidized to a ketone at a position alpha to a new azido-substituted carbon, such cleavage pathways could become accessible. More directly, intramolecular Schmidt reactions of ω-azido aldehydes or ketones can lead to the formation of lactams or formamides, products of C-C bond migration or hydride shifts. nih.gov These reactions highlight the diverse reactivity of the azide functional group beyond simple substitution or reduction.

Interplay and Chemodiversity in Dual Functional Group Transformations

The bifunctional nature of this compound, possessing both a terminal azide (-N₃) and a primary alcohol (-OH) group, presents a rich platform for complex molecular architecture. The presence of two distinct, reactive functional groups on a flexible nine-carbon aliphatic chain allows for a high degree of chemodiversity. The interplay between the azide and hydroxyl moieties enables selective, sequential, or tandem transformations, providing access to a wide array of derivative compounds. This chemical versatility is predicated on the ability to control the reactivity of one group in the presence of the other, a concept known as orthogonal chemistry. organic-chemistry.org

The reactivity of the azide and hydroxyl groups are largely independent under many conditions, allowing for chemoselective modifications. The azide group is a soft electrophile that is generally unreactive toward many common reagents that target the nucleophilic hydroxyl group, and vice-versa. nih.gov This orthogonality is fundamental to its utility as a synthetic building block.

Selective Transformation of the Hydroxyl Group

The primary alcohol function of this compound can be selectively targeted while leaving the azide group intact. The azide group is stable to a variety of oxidative and acylating conditions that are commonly used to modify alcohols.

Oxidation: The hydroxyl group can be selectively oxidized to an aldehyde or a carboxylic acid. Catalytic systems, such as those employing nitroxyl (B88944) radicals like TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) under mild conditions, are effective for this transformation without disturbing the azide. acs.org This provides access to 9-azidononanal and 9-azidononanoic acid, which are valuable precursors for further functionalization.

Esterification and Etherification: Standard acylation or etherification protocols can be applied to the hydroxyl group. Reaction with acyl chlorides, anhydrides, or carboxylic acids (under conditions like Fischer esterification or using coupling agents) proceeds efficiently. Similarly, Williamson ether synthesis can be performed to introduce various alkyl or aryl groups. The azide's general inertness to these conditions ensures the integrity of the N₃ moiety.

Protection: The alcohol can be protected with various protecting groups to mask its reactivity during subsequent transformations of the azide group. Common alcohol protecting groups like silyl (B83357) ethers (e.g., TBDMS, TIPS) or benzyl ethers are readily installed and are orthogonal to the most common azide reactions.

Table 1: Selective Reactions at the Hydroxyl Group of this compound

| Transformation | Reagent/Condition Example | Product |

|---|---|---|

| Oxidation to Aldehyde | TEMPO, NaOCl | 9-Azidononanal |

| Oxidation to Carboxylic Acid | PCC, DCM | 9-Azidononanoic acid |

| Esterification | Acetic Anhydride, Pyridine | 9-Azidononyl acetate |

| Etherification | NaH, Benzyl Bromide | 9-(Benzyloxy)-1-azidononane |

Selective Transformation of the Azide Group

The azide functional group is renowned for its unique reactivity, which can be harnessed chemoselectively in the presence of the hydroxyl group. The -OH group is typically unreactive under the conditions used for the most common azide transformations.

Staudinger Reduction/Ligation: The azide can be selectively reduced to a primary amine using phosphines, such as triphenylphosphine (PPh₃), in the Staudinger reaction. nih.gov This reaction proceeds in a two-step process through a phosphazide intermediate, which upon hydrolysis yields 9-amino-1-nonanol. This transformation is highly selective and does not affect the hydroxyl group.

Huisgen [3+2] Cycloaddition (Click Chemistry): The azide group readily undergoes [3+2] cycloaddition reactions with alkynes to form stable 1,2,3-triazole rings. smolecule.com This reaction, particularly the copper(I)-catalyzed variant (CuAAC), is highly efficient and orthogonal to the hydroxyl group, allowing for the conjugation of this compound to a vast range of alkyne-containing molecules. mdpi.com Strain-promoted azide-alkyne cycloaddition (SPAAC) with strained cyclooctynes offers a metal-free alternative.

Reduction to Amine: Besides the Staudinger reaction, the azide can be reduced to the corresponding amine (9-amino-1-nonanol) using other chemoselective methods, such as catalytic hydrogenation with specific catalysts (e.g., Pd/C) under controlled conditions, or with reagents like NaBH₄ in the presence of a catalyst. metu.edu.tr Care must be taken as some reducing agents can also reduce aldehydes or ketones if the hydroxyl group were to be oxidized first.

Table 2: Selective Reactions at the Azide Group of this compound

| Transformation | Reagent/Condition Example | Product |

|---|---|---|

| Staudinger Reduction | 1. PPh₃, THF; 2. H₂O | 9-Amino-1-nonanol |

| CuAAC Click Chemistry | Phenylacetylene, CuSO₄, Sodium Ascorbate | 1-(9-Hydroxynonyl)-4-phenyl-1H-1,2,3-triazole |

Tandem and Cascade Transformations

The true synthetic power of this compound is revealed in reaction sequences where both functional groups participate to build complex heterocyclic structures. These transformations showcase the interplay where the reaction of one group facilitates or directs the subsequent reaction of the second group.

One prominent example involves the intramolecular reaction between the two termini. For instance, after converting the hydroxyl group into a suitable leaving group (e.g., a tosylate or mesylate), the azide can act as an intramolecular nucleophile. This S_N2 reaction would lead to the formation of a large, 10-membered cyclic amine after reduction, although such macrocyclizations can be challenging.

A more sophisticated approach involves an intramolecular Schmidt reaction. If the hydroxyl group is used to generate a carbocation at or near its position, the distal azide can act as an intramolecular nucleophile, capturing the carbocation. umich.edu This can initiate a cascade of rearrangements leading to the formation of nitrogen-containing bicyclic systems. umich.edu For example, converting the alcohol to a leaving group, followed by elimination to form an alkene and subsequent azidation/cyclization pathways can generate complex heterocyclic scaffolds. mdpi.combeilstein-journals.org

The chemodiversity of this compound allows it to serve as a versatile linker molecule. One end can be attached to a substrate via the azide's click chemistry, while the hydroxyl end can be derivatized for another purpose, such as attachment to a solid support or introduction of a reporter group. This dual reactivity, governed by chemoselective control, makes it a valuable tool in materials science, drug discovery, and chemical biology. smolecule.com

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| 9-Azidononanal |

| 9-Azidononanoic acid |

| 9-Azidononyl acetate |

| 9-(Benzyloxy)-1-azidononane |

| 9-((tert-Butyldimethylsilyl)oxy)-1-azidononane |

| 9-Amino-1-nonanol |

| 1-(9-Hydroxynonyl)-4-phenyl-1H-1,2,3-triazole |

| TEMPO (2,2,6,6-tetramethylpiperidin-1-oxyl) |

| Triphenylphosphine |

| Phenylacetylene |

| Copper(I) sulfate |

| Sodium Ascorbate |

| TBDMS-Cl (tert-Butyldimethylsilyl chloride) |

| Benzyl Bromide |

| Acetic Anhydride |

| Pyridine |

| Imidazole |

| Palladium on carbon (Pd/C) |

Advanced Spectroscopic Characterization of 9 Azido 1 Nonanol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for the structural elucidation of organic compounds. By probing the magnetic properties of atomic nuclei, primarily protons (¹H) and carbon-13 (¹³C), NMR provides detailed information about the molecular framework, functional groups, and the electronic environment of atoms within a molecule.

Proton (¹H) NMR for Chemical Shift Analysis and Proton Connectivity

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the different types of protons in a molecule and their neighboring environments. The chemical shift (δ) of a proton is influenced by the electron density around it, which is in turn affected by adjacent atoms and functional groups.

For 9-Azido-1-nonanol, the ¹H NMR spectrum displays characteristic signals corresponding to the protons in its aliphatic chain and those adjacent to the hydroxyl and azide (B81097) functional groups. The protons on the carbon bearing the hydroxyl group (C1) are deshielded and typically appear as a triplet at approximately 3.64 ppm. Similarly, the protons on the carbon attached to the azide group (C9) are also deshielded due to the electronegativity of the nitrogen atoms and resonate as a triplet around 3.25 ppm. The large number of methylene (B1212753) protons in the middle of the long alkyl chain (C2 through C8) results in a complex multiplet, a broad signal centered around 1.2-1.6 ppm, due to the overlapping of their signals. researchgate.net

The signal for the hydroxyl proton (OH) can be variable in its chemical shift and may appear as a broad singlet, its position being sensitive to solvent, concentration, and temperature.

Interactive Data Table: ¹H NMR Chemical Shift Assignments for this compound

| Proton Position | Chemical Shift (δ, ppm) | Multiplicity |

| H1 (HO-CH ₂) | ~3.64 | Triplet |

| H9 (N₃-CH ₂) | ~3.25 | Triplet |

| H2-H8 (-(CH ₂)₇-) | ~1.2-1.6 | Multiplet |

| H O- | Variable | Broad Singlet |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Carbon (¹³C) NMR for Carbon Skeleton and Functional Group Assignment

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides valuable information about the carbon framework of a molecule. Each unique carbon atom in the structure gives rise to a distinct signal, with its chemical shift indicating its electronic environment and the type of functional group it is part of.

In the ¹³C NMR spectrum of this compound, the carbon atom attached to the hydroxyl group (C1) is significantly deshielded and appears at a chemical shift of approximately 62.9 ppm. The carbon atom bonded to the azide group (C9) is also found downfield, resonating at about 51.5 ppm. The carbons of the long methylene chain (C2 through C8) produce a series of signals in the aliphatic region of the spectrum, typically between 25 and 33 ppm. researchgate.net The specific assignments of these central carbons can be challenging due to their similar chemical environments but can be resolved using two-dimensional NMR techniques.

Interactive Data Table: ¹³C NMR Chemical Shift Assignments for this compound

| Carbon Position | Chemical Shift (δ, ppm) |

| C1 (HO-C H₂) | ~62.9 |

| C9 (N₃-C H₂) | ~51.5 |

| C2-C8 (-(C H₂)₇-) | ~25-33 |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-Dimensional (2D) NMR Techniques for Comprehensive Structural Elucidation and Dynamics

While one-dimensional NMR provides fundamental information, two-dimensional (2D) NMR experiments offer a more in-depth analysis of molecular structure by revealing correlations between different nuclei. mdpi.com These techniques are essential for unambiguously assigning all proton and carbon signals and confirming the connectivity of the molecule. nih.gov

¹H-¹H Correlated Spectroscopy (COSY) is a homonuclear correlation experiment that identifies protons that are coupled to each other, typically those on adjacent carbon atoms (through-bond coupling). emerypharma.comoxinst.com The COSY spectrum of this compound would show cross-peaks connecting the signals of adjacent methylene groups. magritek.com

For instance, a cross-peak would be observed between the triplet of the H1 protons (~3.64 ppm) and the multiplet of the H2 protons. Similarly, the triplet of the H9 protons (~3.25 ppm) would show a correlation with the H8 protons within the large multiplet. This technique allows for the "walking" along the carbon chain, confirming the sequence of the methylene groups. emerypharma.comyoutube.com

Heteronuclear Single-Quantum Correlation (HSQC) is a 2D NMR experiment that correlates the chemical shifts of protons directly attached to carbon atoms. mdpi.comnp-mrd.org Each cross-peak in an HSQC spectrum corresponds to a C-H bond.

For this compound, the HSQC spectrum would definitively link the proton signals to their corresponding carbon signals. The proton signal at ~3.64 ppm (H1) would show a correlation to the carbon signal at ~62.9 ppm (C1). Likewise, the proton signal at ~3.25 ppm (H9) would correlate with the carbon signal at ~51.5 ppm (C9). The various proton signals within the 1.2-1.6 ppm multiplet would each correlate to their respective carbon signals in the 25-33 ppm range, aiding in their specific assignment. acs.org

Heteronuclear Multiple-Bond Correlation (HMBC) is another powerful 2D NMR technique that shows correlations between protons and carbons that are separated by two or three bonds (and sometimes more). nih.gov This is particularly useful for identifying connections across heteroatoms or quaternary carbons.

In the context of this compound, an HMBC experiment would provide crucial long-range connectivity information. For example, the H1 protons (~3.64 ppm) would show a correlation to the C2 carbon, and the H2 protons would show a correlation to the C1 carbon, confirming their adjacency. More importantly, the H9 protons (~3.25 ppm) would show a correlation to the C8 carbon, and the H8 protons would correlate to the C9 carbon. These correlations, along with the COSY and HSQC data, provide a complete and unambiguous assignment of the entire molecular structure of this compound.

Total Correlated Spectroscopy (TOCSY)

Total Correlated Spectroscopy (TOCSY) is a powerful 2D NMR technique that establishes correlations between all protons within a spin system, not just those that are directly coupled. google.commdpi.comrsc.org For this compound, which possesses a single, continuous chain of methylene protons, a TOCSY experiment would be instrumental in confirming the integrity of the nonyl backbone.

In a TOCSY spectrum of this compound, cross-peaks would be observed between a proton and all other protons in the same spin-coupled network. google.commdpi.com This means that irradiation of the hydroxyl-adjacent methylene protons (C1-H) would show correlations not only to its immediate neighbors (C2-H) but also to every other methylene group along the chain, all the way to the azide-adjacent methylene protons (C9-H). The presence of heteroatoms like oxygen and the azide group does not interrupt this through-bond correlation pathway for the aliphatic chain itself. mdpi.com The duration of the spin-lock mixing time in the TOCSY pulse sequence can be adjusted; a longer mixing time allows for the magnetization to be transferred over more bonds, revealing these long-range correlations. mdpi.com This technique is particularly useful for unambiguously assigning all the proton resonances within the crowded aliphatic region of the spectrum. nsf.gov

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY) for Spatial Proximity

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-Frame Overhauser Effect Spectroscopy (ROESY) are 2D NMR experiments that provide information about the spatial proximity of nuclei, irrespective of their through-bond connectivity. acs.orgmdpi.com These techniques detect the Nuclear Overhauser Effect (NOE), which is the transfer of spin polarization between nuclei that are close in space (typically within 5 Å). mdpi.comnih.govnanalysis.com

For a flexible molecule like this compound, NOESY and ROESY spectra would primarily show correlations between adjacent methylene groups (e.g., Hn to Hn+1 and Hn-1) due to their close proximity. These experiments are crucial for confirming conformational preferences and the three-dimensional structure of molecules in solution. nsf.gov

The choice between NOESY and ROESY often depends on the molecular weight of the compound. nih.govpnas.orgnih.gov For small to medium-sized molecules where the NOE might be close to zero, ROESY is often preferred as the rotating-frame NOE (ROE) is always positive. nih.govpnas.orgnih.gov In a ROESY spectrum, cross-peaks and diagonal peaks have opposite phases, which can help distinguish them from artifacts like those arising from TOCSY. pnas.org

In the context of this compound being used as a linker to connect to other molecules, NOESY or ROESY would be invaluable for determining the spatial arrangement of the nonanol chain relative to the attached moieties. For instance, in a study of a purinophane synthesized using 9-azidononanol, variable temperature NMR was used to study conformers, a task where NOESY/ROESY would be highly informative. cdnsciencepub.com

Diffusion-Ordered Spectroscopy (DOSY) for Differentiating Species

Diffusion-Ordered Spectroscopy (DOSY) is a non-invasive NMR technique that separates the signals of different molecules in a mixture based on their translational diffusion coefficients. nanalysis.commedchemexpress.com The diffusion coefficient is dependent on the size and shape of the molecule, as well as the viscosity of the solvent and the temperature. medchemexpress.com In a 2D DOSY spectrum, one axis represents the chemical shift, while the other represents the diffusion coefficient. medchemexpress.com

For a pure sample of this compound, all proton signals would align horizontally, corresponding to a single diffusion coefficient. The power of DOSY becomes evident in reaction monitoring or mixture analysis. For example, during the synthesis of a larger molecule using this compound as a building block, DOSY could be used to distinguish the signals of the starting material, intermediates, and the final product, as each would have a different size and thus a different diffusion coefficient. scielo.br This technique is particularly powerful for analyzing complex mixtures without the need for physical separation, earning it the nickname "NMR chromatography". mdpi.com The analysis of hydrocarbon mixtures and asphaltenes has demonstrated the utility of DOSY in differentiating molecules with long alkyl chains. researchgate.net

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a fundamental technique for identifying functional groups within a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. tandfonline.com

Identification of Characteristic Vibrational Modes for Azide (N₃) and Hydroxyl (OH) Functional Groups

The IR spectrum of this compound is distinguished by the characteristic absorption bands of its two terminal functional groups: the azide (N₃) and the hydroxyl (OH) group.

The azide group gives rise to a strong and sharp absorption band corresponding to its asymmetric stretching vibration (νas(N₃)). This peak typically appears in the region of 2100 cm⁻¹ . smolecule.comrsc.orgnih.gov This absorption is highly characteristic and its presence is a clear indicator of the azide functionality. For instance, in a related compound, 1-azido-9-bromononane (B2813613), this peak is observed at 2093 cm⁻¹.

The hydroxyl group is identified by a broad, strong absorption band in the region of 3200-3600 cm⁻¹ , which corresponds to the O-H stretching vibration. rsc.orgresearchgate.net The broadness of this peak is due to intermolecular hydrogen bonding. In addition to the stretching mode, the C-O stretching vibration of the primary alcohol appears as a strong band in the 1000-1300 cm⁻¹ region. researchgate.net

The aliphatic C-H stretching vibrations of the nonyl chain are observed as multiple sharp peaks just below 3000 cm⁻¹. researchgate.net

Table 1: Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity | Appearance |

|---|---|---|---|---|

| Hydroxyl (O-H) | Stretching (H-bonded) | 3600 - 3200 | Strong | Broad |

| Alkyl (C-H) | Stretching | 3000 - 2850 | Medium to Strong | Sharp |

| Azide (N₃) | Asymmetric Stretching | ~2100 | Strong | Sharp |

| Alkyl (C-H) | Bending | ~1465 | Medium | Sharp |

| Alcohol (C-O) | Stretching | ~1050 | Strong | Sharp |

Application of Advanced Techniques (e.g., Nano-FTIR) for Surface-Bound Systems

When this compound is used to functionalize surfaces, for example, in the creation of self-assembled monolayers (SAMs) for biosensors or advanced materials, conventional IR spectroscopy may lack the spatial resolution to analyze the resulting nanoscale structures. columbia.edu This is where advanced techniques like nano-FTIR spectroscopy become essential.

Nano-FTIR combines the chemical specificity of Fourier-transform infrared spectroscopy with the high spatial resolution of atomic force microscopy (AFM), enabling chemical analysis at the 10-20 nm scale. columbia.educdnsciencepub.com This technique is ideal for characterizing the chemical composition and structure of surface-bound this compound.

In a typical application, a gold surface could be functionalized with an azide-terminated thiol, and nano-FTIR could be used to map the distribution and chemical state of the azide groups across the surface. columbia.edu The technique can verify the successful immobilization of the molecule by detecting the characteristic azide peak around 2100 cm⁻¹. Furthermore, if the azide group is subsequently used in a "click" chemistry reaction on the surface, nano-FTIR can monitor the reaction by observing the disappearance of the azide peak and the appearance of new peaks corresponding to the formed triazole ring. rsc.org Studies have successfully used nano-FTIR and related techniques to investigate the composition and dynamics of such functionalized monolayers. columbia.educdnsciencepub.com

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound. For this compound (C₉H₁₉N₃O), the exact mass is 185.1528 g/mol .

In an electron ionization (EI) mass spectrum, the molecular ion peak [M]⁺• at m/z 185 would be expected, although it might be weak or absent due to the instability of the azide group and the lability of the alcohol. A common fragmentation for organic azides is the loss of a nitrogen molecule (N₂), which has a mass of 28 amu. This would lead to a significant peak at m/z 157 ([M-N₂]⁺•).

Further fragmentation would likely proceed from this [M-N₂]⁺• ion and also from the alcohol functional group. Primary alcohols often show a prominent peak corresponding to the loss of water ([M-H₂O]⁺•) and fragmentation via alpha-cleavage, resulting in the loss of an alkyl radical. The spectrum would also be characterized by a series of peaks separated by 14 amu, corresponding to the sequential loss of methylene (-CH₂-) units from the aliphatic chain.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

| m/z | Predicted Ion | Fragmentation Pathway |

|---|---|---|

| 185 | [C₉H₁₉N₃O]⁺• | Molecular Ion (M⁺•) |

| 157 | [C₉H₁₉NO]⁺• | Loss of N₂ from M⁺• |

| 142 | [C₉H₁₈N]⁺ | Loss of N₂ and •OH from M⁺• |

| 126 | [C₈H₁₆N]⁺ | Loss of N₂ and subsequent chain fragmentation |

| 31 | [CH₂OH]⁺ | Alpha-cleavage at the alcohol |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass and Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the definitive identification of this compound. It provides a highly accurate mass measurement, which in turn allows for the determination of the compound's elemental composition. This level of precision is crucial for distinguishing it from other molecules with the same nominal mass.

For instance, the theoretical exact mass of the protonated molecule of this compound ([M+H]⁺) is calculated to be 186.15999. Experimental HRMS analysis of a synthesized sample of this compound yielded a measured m/z of 186.1601. This close correlation between the theoretical and experimental values confirms the elemental formula as C₉H₂₀N₃O⁺.

| Parameter | Value |

| Formula | C₉H₁₉N₃O |

| Theoretical Exact Mass [M+H]⁺ | 186.15999 |

| Measured m/z | 186.1601 |

| Elemental Composition of [M+H]⁺ | C₉H₂₀N₃O⁺ |

Electrospray Ionization Mass Spectrometry (ESI-MS) and Electron Impact-Mass Spectrometry (EI-MS)

Both Electrospray Ionization (ESI) and Electron Impact (EI) mass spectrometry are utilized to study this compound, with each technique offering unique insights into the molecule's behavior upon ionization.

Electrospray Ionization Mass Spectrometry (ESI-MS) is a soft ionization technique that typically results in the observation of the protonated molecule, [M+H]⁺. In the case of this compound, ESI-MS analysis prominently shows a peak at m/z 186.1, corresponding to the protonated parent molecule. This technique is particularly useful for confirming the molecular weight of the compound with minimal fragmentation.

Electron Impact-Mass Spectrometry (EI-MS) , a harder ionization technique, provides valuable structural information through analysis of the fragmentation patterns. The mass spectrum of this compound under EI conditions reveals characteristic fragments. A notable peak is often observed at m/z 128.1, which corresponds to the loss of the azido (B1232118) group (N₃) and a water molecule (H₂O). Another significant fragment appears at m/z 114.1, resulting from the loss of the azido group and an ethyl group.

| Ionization Technique | Observed Ion(s) | m/z | Interpretation |

| ESI-MS | [M+H]⁺ | 186.1 | Protonated parent molecule |

| EI-MS | [M-N₃-H₂O]⁺ | 128.1 | Loss of azido and water groups |

| EI-MS | [M-N₃-C₂H₅]⁺ | 114.1 | Loss of azido and ethyl groups |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Complex Mixture Analysis

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a powerful tool for the analysis of this compound within complex mixtures. This technique first separates the components of a mixture using liquid chromatography, after which the mass spectrometer provides detailed structural information.

In a typical application, a reversed-phase C18 column can be used for the chromatographic separation. The subsequent MS/MS analysis involves selecting the parent ion of this compound (m/z 186.1) and subjecting it to collision-induced dissociation (CID). This process generates specific product ions that are characteristic of the molecule's structure. For example, a common transition monitored for this compound is the fragmentation of the m/z 186.1 precursor ion to a specific product ion, which allows for its selective detection and quantification even in the presence of other compounds.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The azide functional group in this compound is the primary chromophore responsible for its UV absorption.

The UV-Vis spectrum of this compound, typically recorded in a solvent like methanol (B129727) or ethanol, shows a characteristic absorption peak. This peak is attributed to the n → σ* electronic transition of the azide group. The maximum absorbance (λmax) for this transition is observed at approximately 289 nm.

| Spectroscopic Parameter | Value |

| λmax | ~289 nm |

| Electronic Transition | n → σ* |

| Chromophore | Azide group (-N₃) |

X-ray Crystallography for Solid-State Molecular Architecture of Derivatives

While obtaining a single crystal of this compound itself can be challenging due to its physical properties, X-ray crystallography has been successfully employed to determine the solid-state molecular architecture of its derivatives. By converting the terminal alcohol group into another functional group, such as a tosylate, it is possible to grow crystals suitable for X-ray diffraction analysis.

The resulting crystal structure provides precise bond lengths, bond angles, and conformational information of the molecule in the solid state. This data is invaluable for understanding the spatial arrangement of the atoms, including the geometry of the azido group and the conformation of the nonyl chain. This detailed structural information is crucial for applications where the three-dimensional shape of the molecule is important.

Computational Investigations of 9 Azido 1 Nonanol and Azide Functionalized Systems

Quantum Chemical Calculations for Electronic Structure and Reactivity

Ab initio and Density Functional Theory (DFT) are high-level computational methods that provide detailed descriptions of electronic structure and are instrumental in predicting reactivity. While specific DFT studies on 9-azido-1-nonanol are not prevalent in the literature, extensive research on analogous small organic azides and bifunctional systems allows for robust extrapolation.

Theoretical calculations on molecules like methyl azide (B81097) and 3'-azido-3'-deoxythymidine (AZT) reveal key features of the azide moiety. nih.govresearchgate.net DFT studies, often employing functionals like B3LYP with various basis sets (e.g., 6-31G*, 6-311+G(d,p)), are used to optimize molecular geometries and calculate electronic properties. nih.govacs.orgmdpi.com For the azide group (N₃), these calculations consistently show a nearly linear N-N-N arrangement, though the R-N-N angle can vary, inducing a slight distortion from perfect C symmetry in larger molecules like AZT. nih.govresearchgate.net

Hirshfeld charge analysis, a method for partitioning electron density among atoms, indicates that in simple alkyl azides, the terminal nitrogen atoms of the azide group bear a partial negative charge, while the central nitrogen is positively charged. nih.govresearchgate.net This charge distribution is crucial for understanding the azide's role in intermolecular interactions and its reactivity, particularly in cycloaddition reactions. acs.org The presence of the long alkyl chain and the terminal hydroxyl group in this compound is expected to subtly influence this charge distribution compared to simple methyl azide.

DFT is also a cornerstone for studying the reactivity of azides. It has been extensively applied to model the thermodynamics and kinetics of reactions such as the Staudinger reaction and, most notably, the 1,3-dipolar cycloaddition with alkynes (the "click" reaction). acs.orgrsc.orgubc.ca These studies calculate the activation barriers and reaction energies, providing mechanistic insights into why these reactions are so efficient and regioselective. acs.orgmdpi.com For instance, DFT calculations on the cycloaddition of azides with guanidine (B92328) have been used to model the formation of regioisomeric tetrazoles and their subsequent rearrangements, highlighting the favorability of specific reaction pathways. acs.org

| Computational Method | System Studied | Key Findings | Reference |

| DFT (B3LYP/6-311+G(2d,p)) | Azides + Guanidine | Modeled formation of tetrazoles, identified thermodynamic preferences and energy barriers for different reaction paths. | acs.org |

| DFT (B3LYP) | Aryl Azides | Investigated vibrational couplings and Fermi resonances, showing how solvents and intramolecular groups alter spectral profiles. | mdpi.com |

| DFT | Substituted Phosphanes + Azides | Elucidated four different initial mechanisms for the Staudinger reaction, all proceeding through a cis-transition state. | ubc.ca |

| Ab initio / DFT | 3'-Azido-3'-deoxythymidine (AZT) | Compared electronic and structural properties of the azide group in AZT to smaller azides, noting distortions and charge reallocations. | nih.govresearchgate.net |

| DFT (wB97X-D4/def2-TZVP) | 2-Azidoethanol + 3-Propargylamine | Studied the thermodynamics and kinetics of azide-alkyne cycloaddition with and without various metal catalysts. | rsc.org |

For larger molecular systems where ab initio and DFT methods become computationally prohibitive, semiempirical methods like PM3 (Parametrized Model 3) and PM5 (Parametrized Model 5) offer a viable alternative. These methods use a simpler Hamiltonian and incorporate parameters derived from experimental data to approximate the results of higher-level theory.

Semiempirical calculations have been successfully used to study various azide-containing compounds. For example, the PM3 method has been employed to compute the vibrational frequencies and zero-point energies of substituted phenyl azides. uni-muenchen.de It has also been shown to provide reasonably accurate predictions of heats of formation for polyazide compounds, in some cases outperforming DFT methods for this specific property. researchgate.net

The PM5 method, a successor to PM3, has been used to confirm the structures of complex bile acid derivatives linked by 1,2,3-triazole rings, which are formed from azide precursors. mdpi.comresearchgate.netresearchgate.net These studies often involve geometry optimization and calculation of properties like the heat of formation to corroborate experimental data from NMR and mass spectrometry. mdpi.com For a molecule like this compound, semiempirical methods would be well-suited for preliminary conformational analysis of the flexible nonyl chain and for studying its interactions in larger assemblies or with surfaces, where the sheer number of atoms makes DFT calculations challenging. nih.govuef.fi

| Method | Application | Key Findings | Reference |

| PM3 | Phenyl Azides | Computed vibrational frequencies and zero-point energies. | uni-muenchen.de |

| PM3 | Polyazidopyridines | Calculated gaseous heats of formation, showing good agreement with experimental data for polyazides. | researchgate.net |

| PM5 | Bile Acid-Triazole Conjugates | Confirmed molecular structures and calculated heats of formation for complex steroidal derivatives. | mdpi.comresearchgate.net |

| AM1 | Nitrenium Ions | Used to generate initial geometries for subsequent higher-level ab initio calculations. | acs.org |

Computational chemistry is a powerful tool for predicting spectroscopic parameters, which aids in the interpretation of experimental spectra. DFT calculations are widely used to predict infrared (IR) frequencies and nuclear magnetic resonance (NMR) chemical shifts. acs.orgmdpi.com

For azides, the asymmetric stretch of the N₃ group is a particularly strong and characteristic absorption in the IR spectrum, typically appearing around 2100 cm⁻¹. DFT calculations can accurately predict the position of this and other vibrational modes, such as the symmetric stretch and bending modes. nih.govresearchgate.net Studies on aryl azides have used DFT to understand complex vibrational couplings and Fermi resonances that affect the azide absorption profile. mdpi.com Similarly, semiempirical methods like MINDO3 have been tested for their ability to simulate IR spectra for compounds like methyl azide, showing good correlation with experimental frequencies after applying a scaling factor. nih.gov

Predicting NMR chemical shifts is more complex, as it requires accurate modeling of the electronic environment around each nucleus. mdpi.com Quantum chemical calculations, often combining DFT or ab initio methods with a consideration of solvent effects, can provide valuable predictions of ¹H and ¹³C chemical shifts. mdpi.com For this compound, such calculations would predict the chemical shifts for the protons and carbons along the nonyl chain, including the distinct shifts for the carbons bonded to the azide (C9) and hydroxyl (C1) groups, aiding in the assignment of experimental NMR spectra.

| Spectroscopic Parameter | Computational Method | Typical Findings for Azides | Reference |

| IR Frequencies | DFT (B3LYP) | Accurate prediction of the strong asymmetric N₃ stretch (~2100-2250 cm⁻¹) and the symmetric stretch (~1250-1330 cm⁻¹). | nih.govresearchgate.netmdpi.com |

| IR Frequencies | Semiempirical (MINDO3) | Good linear correlation between calculated and experimental frequencies for methyl azide, with a scaling factor applied. | nih.gov |

| NMR Chemical Shifts | DFT / ONIOM | When combined with MD, can provide accurate predictions of ¹H and ¹³C chemical shifts by averaging over multiple conformations. | mdpi.com |

| ¹⁴N NMR Chemical Shifts | Ab initio | Organic azides show three distinct nitrogen resonance signals corresponding to the non-equivalent nitrogen atoms. | uni-muenchen.de |

Semiempirical Methods (e.g., PM3, PM5) for Large Systems

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time, providing a dynamic picture of molecular behavior. cresset-group.combonvinlab.org This technique is particularly valuable for flexible molecules like this compound, which can adopt a multitude of conformations due to the rotation around the C-C single bonds of the nonyl chain.

MD simulations, often using force fields like GAFF (Generalized Amber Force Field), can explore the conformational landscape of the molecule. researchgate.net Such simulations would reveal the preferred geometries of the alkyl chain (e.g., extended vs. folded conformations) and the orientation of the terminal azide and hydroxyl groups. The accuracy of these simulations hinges on the quality of the force field parameters, and specific parameters for the azido (B1232118) group have been developed to improve these studies. researchgate.net

Furthermore, MD is essential for studying intermolecular interactions. For this compound, this includes the hydrogen bonding capabilities of the hydroxyl group and the dipolar interactions of the azide group. mdpi.com Simulations of the bulk liquid or solutions can elucidate how these molecules interact with each other and with solvent molecules. This is crucial for understanding properties like solubility, viscosity, and the tendency to form aggregates or self-assembled structures. For example, MD simulations can reveal how the flexible side chains of azide-containing polymers influence their mobility and glass transition temperature. mdpi.com

In Silico Modeling for Elucidating Reaction Mechanisms

In silico modeling provides a step-by-step view of how chemical reactions occur, allowing researchers to map out entire reaction pathways, identify transition states, and calculate activation energies. mdpi.com This is invaluable for understanding the mechanisms of reactions involving the azide group of this compound.

The most studied reaction of azides in this context is the [3+2] cycloaddition with alkynes. acs.orgmdpi.com DFT calculations have been instrumental in distinguishing between the uncatalyzed Huisgen cycloaddition and the highly efficient copper-catalyzed (CuAAC) and strain-promoted (SPAAC) variants. rsc.orgresearchgate.net Computational models can identify the key intermediates and transition states, explaining the high regioselectivity (1,4-disubstituted triazole formation in CuAAC) and the accelerated rates. mdpi.commdpi.com

Similarly, the mechanism of the Staudinger reaction, where an azide reacts with a phosphine (B1218219), has been thoroughly investigated using DFT. ubc.caacs.org These studies have revealed multiple possible pathways and have shown that the reaction generally proceeds through a cis-transition state, clarifying long-standing mechanistic questions. ubc.caacs.org For a bifunctional molecule like this compound, in silico modeling could also investigate the potential for intramolecular reactions or the influence of the hydroxyl group on the reactivity of the azide.

Theoretical Insights into Long-Chain Flexibility and Self-Association Behavior

The nine-carbon chain of this compound imparts significant flexibility, which governs its physical properties and its ability to participate in organized molecular structures. Theoretical models and simulations can provide unique insights into this flexibility and the resulting self-association behavior. rsc.org

Conformational analysis through molecular mechanics or MD simulations can quantify the flexibility of the long alkyl chain. nih.govfrontiersin.org These methods can determine the relative energies of different conformers (e.g., all-trans vs. gauche conformations) and the energy barriers for rotation between them. This flexibility is a key factor in how the molecule packs in the solid state or organizes at interfaces.

The dual-functional nature of this compound, with a hydrophilic hydroxyl head and a reactive azide tail separated by a hydrophobic alkyl spacer, makes it an interesting candidate for self-assembly. Computational studies, particularly coarse-grained MD simulations, are well-suited to model the self-association of such amphiphilic molecules into larger structures like micelles or monolayers on surfaces. rsc.orgresearchgate.net These simulations can predict how intermolecular forces—hydrogen bonding between hydroxyl groups, van der Waals interactions between the alkyl chains, and dipolar interactions of the azide groups—drive the formation of these ordered assemblies. mdpi.com Such theoretical insights are critical for designing and understanding the formation of functional materials, such as self-assembled monolayers (SAMs) used for surface modification. researchgate.net

Applications of 9 Azido 1 Nonanol in Advanced Organic Synthesis and Chemical Biology

Precursor in the Synthesis of Heterocyclic Compounds

Organic azides are well-established as versatile precursors for synthesizing a variety of nitrogen-containing heterocyclic compounds. mathewsopenaccess.comnih.gov The azide (B81097) functional group in 9-Azido-1-nonanol serves as a key reactive component for constructing cyclic structures, providing a straightforward route to incorporate a long, functionalized alkyl chain.

Construction of Triazole Rings for Diverse Chemical Structures

The most prominent application of organic azides is in the synthesis of 1,2,3-triazoles through Huisgen 1,3-dipolar cycloaddition reactions, a cornerstone of "click chemistry". peerj.combeilstein-journals.org This reaction typically involves the coupling of an azide with an alkyne, often catalyzed by copper(I), to regioselectively yield 1,4-disubstituted 1,2,3-triazoles. beilstein-journals.orgacs.org

This compound is an ideal substrate for these reactions. The terminal azide group readily participates in cycloaddition, while the C9 alkyl chain and the terminal hydroxyl group are incorporated into the final triazole product. This allows for the synthesis of triazoles with long aliphatic tails, which can influence properties such as solubility, lipophilicity, and self-assembly. The hydroxyl group remains available for subsequent modifications, such as esterification or conversion to other functional groups, further enhancing the molecular diversity of the resulting triazole-containing compounds. beilstein-journals.orgacs.org This strategy is widely employed to create amphiphilic molecules, functional polymers, and potential bioactive agents. peerj.comacs.org

Table 1: General Scheme for Triazole Synthesis via Click Chemistry

| Reactant 1 | Reactant 2 | Catalyst | Product |

|---|---|---|---|

| This compound | Terminal Alkyne (R-C≡CH) | Copper(I) source (e.g., CuSO₄/Sodium Ascorbate) | 1-(9-hydroxynonyl)-4-(R)-1H-1,2,3-triazole |

Aziridine (B145994) Formation in Complex Molecular Scaffolds

Organic azides can serve as precursors to nitrenes, which are highly reactive intermediates capable of undergoing various transformations, including the formation of aziridines. mathewsopenaccess.com The conversion of an azide to a nitrene can be induced thermally or photochemically, leading to the loss of dinitrogen gas (N₂). This nitrene can then react with an alkene to form a three-membered aziridine ring.

In the context of this compound, its azide group can be transformed into a nitrene, which can then participate in intra- or intermolecular reactions to build complex molecular scaffolds containing an aziridine ring. For instance, if the molecule contains a suitably positioned double bond, an intramolecular cyclization can occur. More commonly, it is used in intermolecular reactions where the resulting aziridine is functionalized with a 9-hydroxynonyl group. Additionally, azido (B1232118) alcohols like this compound can be used in reactions to form aziridines from other starting materials, such as epoxides, where the azide acts as a nitrogen source. ru.nlorganic-chemistry.org

Building Block for Functionalized Long-Chain Amphiphiles and Polymers

Amphiphilic molecules, which possess both hydrophilic (water-attracting) and hydrophobic (water-repelling) segments, are fundamental to various applications, including drug delivery and materials science. acs.orgacs.org this compound is an exemplary building block for creating functionalized long-chain amphiphiles due to its distinct molecular components: a long, hydrophobic nine-carbon chain and a polar, hydrophilic hydroxyl head. nih.gov

The true synthetic versatility of this compound in this context comes from its azide group. This group provides a "clickable" handle for covalently linking the hydrophobic tail to a variety of polar head groups via the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. acs.orgacs.org By reacting this compound with a small, alkyne-functionalized polar molecule (e.g., a sugar or a charged species), a triazole-linked amphiphile is formed. The resulting triazole ring is not merely a linker; it is a stable, polar heterocycle that contributes to the hydrophilic character of the head group.

Furthermore, this compound can be incorporated into polymers. mdpi.com It can be used as an initiator or a monomer in polymerization reactions. For example, the hydroxyl group can initiate ring-opening polymerization, or the molecule can be functionalized to contain a polymerizable group like an acrylate. The azide groups along the resulting polymer backbone then serve as reactive sites for cross-linking or for grafting side chains, leading to the formation of complex polymer architectures, networks, and functional materials. mdpi.comresearchgate.net

Table 2: Example of Amphiphile Synthesis Using this compound

| Hydrophobic Component | Linker-forming Group | Hydrophilic Component (Example) | Resulting Amphiphile Structure |

|---|---|---|---|

| Nonyl chain with terminal hydroxyl | Azide (-N₃) | Alkyne-functionalized glycerol | Glycerol-(triazole)-nonanol |

Role in the Preparation of Bioorthogonal Probes and Reporter Molecules

Bioorthogonal chemistry refers to chemical reactions that can occur inside living systems without interfering with native biochemical processes. nih.govbiosyn.com The azide group is a premier bioorthogonal chemical reporter because it is small, stable, and abiotic, meaning it does not react with the vast majority of functional groups found in biological molecules. nih.govmdpi.com this compound, containing this essential azide handle, is a valuable precursor for constructing bioorthogonal probes and reporter molecules.

The general strategy involves two steps: first, a biomolecule of interest is metabolically or genetically tagged with a chemical reporter (e.g., an azide). Second, a probe molecule containing a complementary reactive group (e.g., an alkyne) and a reporter tag (e.g., a fluorophore or biotin) is introduced, which then covalently attaches to the tagged biomolecule. mdpi.comthno.org The structure of this compound is well-suited for creating these probes. The hydroxyl group can be readily modified to attach a reporter moiety, while the azide group provides the bioorthogonal reactivity. Alternatively, the azide of this compound can be the target for an alkyne-functionalized probe. The long alkyl chain can act as a spacer, separating the reporter from the reactive site, or it can be used to modulate the probe's solubility and cell permeability. nsf.gov

Metabolic Glycan Labeling with Azido Sugars

Metabolic glycan labeling is a powerful technique to study complex carbohydrates (glycans) in living cells. nih.govresearchgate.net The process involves introducing a synthetic sugar analog containing a bioorthogonal reporter, typically an azide, to cells. nih.govsigmaaldrich.com The cell's metabolic machinery incorporates this "azido sugar" into its cell-surface glycans. researchgate.netsigmaaldrich.com These newly displayed azide groups can then be selectively tagged with a probe molecule, for example, one containing a fluorescent dye, allowing for visualization and analysis of the glycans. mdpi.comnih.gov

While this compound is not a sugar itself, it is a critical building block for synthesizing the probes that detect these azido sugars. For instance, the hydroxyl group of this compound can be functionalized with a strained alkyne (e.g., a cyclooctyne) for copper-free click reactions or with a phosphine (B1218219) for Staudinger ligation. nih.govnih.gov These modified nonanol derivatives, often carrying a fluorescent dye, can then react specifically with the azido sugars on the cell surface. The nonanol chain in such probes can enhance interaction with the cell membrane, potentially improving labeling efficiency.

Design of Ligands and Functional Materials

The unique combination of a reactive azide, a long lipophilic spacer, and a modifiable hydroxyl group makes this compound a useful component in the design of specialized ligands and functional materials. mdpi.comrsc.org In ligand design, the nonyl chain can serve as a flexible linker to position a binding moiety at an optimal distance from a target receptor, while the azide or hydroxyl group can be used for conjugation to other molecules or surfaces. acs.orggoogle.com

For functional materials, this compound can be used to create well-defined surfaces. For example, it can be attached to a solid support via its hydroxyl group to form a self-assembled monolayer. This results in a surface densely functionalized with azide groups, which can then be used as a platform for "clicking" a wide variety of molecules, such as peptides, carbohydrates, or DNA, to create custom bio-interfaces or sensor chips. mdpi.com Its incorporation into polymers also allows for the fabrication of advanced materials where the azide groups can be used for cross-linking, creating hydrogels, or for post-polymerization functionalization to tailor the material's properties for specific applications. mdpi.commdpi.com

Intermediate in the Synthesis of Structurally Complex Natural Product Analogues and Derivatives

This compound is a valuable bifunctional chemical building block utilized in the fields of advanced organic synthesis and chemical biology. Its structure, featuring a nine-carbon aliphatic chain functionalized with a terminal hydroxyl group at one end and an azide group at the other, allows for its sequential or orthogonal incorporation into more complex molecular architectures. The hydroxyl group provides a handle for traditional esterification or etherification reactions, while the azide group is a versatile precursor for amine formation via reduction or for bioorthogonal "click chemistry" reactions, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and strain-promoted azide-alkyne cycloaddition (SPAAC). d-nb.infoacs.org This dual functionality makes it an ideal intermediate for synthesizing analogues and derivatives of structurally complex natural products, enabling the introduction of a flexible C9 spacer arm.

Modified Nucleosides and Oligonucleotides

The site-specific modification of nucleosides and oligonucleotides is crucial for studying nucleic acid function, developing diagnostic probes, and creating therapeutic agents. d-nb.infonih.gov this compound serves as a precursor for introducing a nine-carbon linker arm onto a nucleoside, which can then be incorporated into an oligonucleotide sequence. The terminal azide of the linker acts as a reactive handle for bioorthogonal conjugation. d-nb.infomdpi.com

The general strategy involves attaching the hydroxyl end of this compound (or a derivative) to a specific position on the nucleoside, often the sugar moiety or the nucleobase, before its incorporation into a growing oligonucleotide chain via solid-phase synthesis. nih.govuni-muenchen.de Once the azide-modified oligonucleotide is synthesized, the azide group can be selectively reacted with an alkyne-containing molecule using click chemistry. acs.orgidtdna.com This method allows for the covalent attachment of a wide variety of functional groups, including fluorophores for imaging, biotin (B1667282) for affinity purification, or other bioactive molecules, with high efficiency and specificity under mild, aqueous conditions. mdpi.comidtdna.com

The introduction of azido groups into oligonucleotides can be challenging, as the azide moiety can be sensitive to some conditions used in standard phosphoramidite (B1245037) solid-phase synthesis. d-nb.info However, protocols have been developed to overcome these limitations, making azide-modified nucleosides versatile tools. nih.gov For example, a precursor like 2-fluoro-2'-deoxyinosine can be incorporated into an oligonucleotide, which is then converted to the 2-azido derivative by treatment with lithium azide post-synthesis. nih.gov

Table 1: Applications of Azide-Linkers in Oligonucleotide Modification

| Modification Type | Purpose | Role of Azide-Linker (e.g., from this compound) | Example Attached Moiety |

| Fluorescent Labeling | Tracking and imaging of nucleic acids in vitro and in living cells. d-nb.info | Provides a specific site for attaching a fluorescent dye via click chemistry. | 6-FAM (Fluorescein) idtdna.com |

| Affinity Tagging | Isolation and purification of specific DNA or RNA sequences. | Enables the covalent linkage of an affinity tag like biotin. | Biotin idtdna.com |

| Ligation | Covalently joining two separate oligonucleotide strands. acs.org | Acts as one half of the reactive pair (with an alkyne) to form a stable triazole linkage. | Another oligonucleotide |

| Drug Conjugation | Targeted delivery of therapeutic agents. | Serves as a stable, bioorthogonal linker to attach a drug molecule. | Anticancer agents mdpi.com |

Sphingolipid Analogues and other Chemically Modified Biomolecules

Sphingolipids are a critical class of lipids that function as structural components of cell membranes and as signaling molecules in a myriad of cellular processes, including proliferation, differentiation, and apoptosis. elifesciences.orgcaymanchem.com The synthesis of modified sphingolipid analogues is a powerful strategy to investigate their metabolic pathways and biological functions. nih.govnih.gov this compound can be employed as a versatile building block in the synthesis of these analogues, particularly for modifying the N-acyl chain or the sphingoid base.